Isoquinoline-1-carboxylic acid
CAS No.: 486-73-7
Cat. No.: VC21299305
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 486-73-7 |
---|---|
Molecular Formula | C10H7NO2 |
Molecular Weight | 173.17 g/mol |
IUPAC Name | isoquinoline-1-carboxylic acid |
Standard InChI | InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13) |
Standard InChI Key | XAAKCCMYRKZRAK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CN=C2C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2C(=O)O |
Introduction
Physical and Chemical Properties
Isoquinoline-1-carboxylic acid possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and applications. This section provides a comprehensive overview of these properties based on established research findings.
Basic Identification Data
The compound can be identified through several standard parameters as outlined in the table below:
Property | Value |
---|---|
CAS Registry Number | 486-73-7 |
Molecular Formula | C₁₀H₇NO₂ |
Molecular Weight | 173.17 g/mol |
IUPAC Name | Isoquinoline-1-carboxylic acid |
Synonyms | 1-Carboxyisoquinoline, Isoquinaldic acid |
Physical Properties
The physical characteristics of isoquinoline-1-carboxylic acid determine its handling requirements and applications:
Property | Value |
---|---|
Physical State | Powder to crystal |
Color | Light orange to yellow to green |
Melting Point | 164°C (decomposes) |
Boiling Point | 68-69°C |
Density | 0.932 g/mL at 20°C |
Vapor Density | 3.59 (vs air) |
Flash Point | 8°F |
Water Solubility | Soluble |
pKa | 1.09±0.10 (Predicted) |
These physical properties indicate that isoquinoline-1-carboxylic acid is a relatively stable solid at room temperature with moderate solubility in water and a relatively high melting point accompanied by decomposition .
Structural Characteristics
Isoquinoline-1-carboxylic acid features a bicyclic aromatic heterocycle with a nitrogen atom at position 2 of the isoquinoline ring system and a carboxylic acid group (-COOH) attached to position 1. This distinctive structure contributes to its chemical reactivity and applications in organic synthesis.
The nitrogen atom in the isoquinoline ring system contributes to the compound's basic properties, while the carboxylic acid group provides acidic characteristics, making isoquinoline-1-carboxylic acid an amphoteric compound. This dual nature allows the molecule to participate in a wide range of chemical reactions, including acid-base interactions, esterification, and coordination with metal ions.
The aromatic nature of the isoquinoline core contributes to the compound's stability and enables it to engage in various electrophilic and nucleophilic substitution reactions. The proximity of the carboxylic acid group to the nitrogen in the ring system creates unique electronic effects that influence reactivity patterns .
Applications in Research and Industry
Isoquinoline-1-carboxylic acid serves multiple functions across various scientific disciplines and industrial applications, demonstrating its versatility as a chemical compound.
Pharmaceutical Development
In pharmaceutical research, isoquinoline-1-carboxylic acid functions as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modification and elaboration into more complex molecules with enhanced drug efficacy and specificity. The incorporation of the isoquinoline moiety into pharmaceutical compounds can contribute to improved pharmacokinetic properties and target binding .
Organic Synthesis
The compound plays a significant role in organic synthesis, where it is employed in the production of complex organic molecules. Its reactive functional groups make it a valuable building block for creating diverse compounds with potential applications in materials science and agrochemicals. Synthetic chemists utilize isoquinoline-1-carboxylic acid as a starting material for constructing more intricate molecular architectures through various transformation reactions .
Biochemical Research
Researchers use isoquinoline-1-carboxylic acid to study enzyme interactions and metabolic pathways. The compound provides insights into cellular processes and potential therapeutic targets, contributing to our understanding of biological systems at the molecular level. Its interactions with various proteins and enzymes help elucidate biochemical mechanisms that may be relevant to disease states and therapeutic interventions .
Analytical Chemistry
In analytical chemistry, isoquinoline-1-carboxylic acid serves as a standard in chromatographic techniques. This application aids in the accurate quantification of related compounds in various samples, enhancing the precision and reliability of analytical methods. Its well-defined chemical properties make it suitable for calibration and method development in separation science .
Natural Product Chemistry
Derivatives of isoquinoline-1-carboxylic acid are explored for their potential as natural product mimics. This exploration contributes to the discovery of new bioactive compounds in medicinal chemistry, expanding the toolkit available for developing novel therapeutic agents. The structural similarities between these derivatives and naturally occurring compounds can lead to the identification of new pharmacophores with improved properties .
Research Developments and Future Directions
Recent research on isoquinoline-1-carboxylic acid has focused on exploring its potential as a scaffold for developing bioactive molecules with therapeutic applications. The compound's versatile chemistry allows for various modifications and transformations, enabling the synthesis of derivatives with enhanced biological activities.
Future research directions may include:
-
Development of novel synthetic methodologies utilizing the unique reactivity of isoquinoline-1-carboxylic acid
-
Investigation of structure-activity relationships among derivatives to optimize biological activity
-
Exploration of potential applications in sustainable chemistry, leveraging the compound's electrochemical properties
-
Examination of coordinating properties with metals for potential catalytic applications
These research avenues highlight the continued relevance of isoquinoline-1-carboxylic acid in advancing chemical science and its applications across multiple disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume